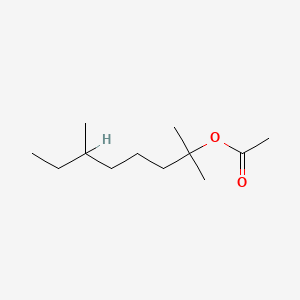
2-Octanol, 2,6-dimethyl-, 2-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octanol, 2,6-dimethyl-, 2-acetate is a useful research compound. Its molecular formula is C12H24O2 and its molecular weight is 200.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry
Knightinol acetate is utilized as a reference standard in various chemical analyses and reactions. It serves as an intermediate in the synthesis of complex organic molecules due to its unique structure and reactivity.
Biology
Research has indicated that Knightinol acetate plays a role in histone acetylation processes which are crucial for gene expression regulation. Studies have explored its potential effects on histone acetyltransferases (HATs) and histone deacetylases (HDACs), influencing transcriptional activity.
Medicine
In the medical field, Knightinol acetate has been investigated for its potential applications in cancer research. Its ability to modulate gene expression through acetylation mechanisms positions it as a candidate for therapeutic interventions aimed at cancer treatment.
Industry
Knightinol acetate is employed in the fragrance and flavoring industries due to its pleasant aroma and stability. It is also being explored for use in advanced materials and nanotechnology applications .
Case Study 1: Gene Expression Modulation
A study focused on the effects of Knightinol acetate on histone acetylation revealed significant changes in gene expression profiles in treated cells compared to controls. The results indicated that Knightinol acetate could enhance the expression of tumor suppressor genes while downregulating oncogenes, suggesting its potential utility in cancer therapies.
Case Study 2: Industrial Application in Fragrance
In an industrial setting, Knightinol acetate was incorporated into a new line of personal care products. Consumer feedback highlighted its effectiveness as a fragrance component that improved product appeal without compromising safety or efficacy.
Data Table: Applications Overview
| Application Area | Specific Uses | Notes |
|---|---|---|
| Chemistry | Reference standard, organic synthesis | Valuable for reaction studies |
| Biology | Gene expression regulation | Impacts histone acetylation |
| Medicine | Cancer research | Potential therapeutic applications |
| Industry | Fragrance and flavoring | Used in cosmetics and personal care products |
| Safety | Non-genotoxic | Suitable for consumer product applications |
Propriétés
Numéro CAS |
68480-08-0 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
2,6-dimethyloctan-2-yl acetate |
InChI |
InChI=1S/C12H24O2/c1-6-10(2)8-7-9-12(4,5)14-11(3)13/h10H,6-9H2,1-5H3 |
Clé InChI |
UCFDRKLPNGITFF-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCC(C)(C)OC(=O)C |
SMILES canonique |
CCC(C)CCCC(C)(C)OC(=O)C |
Key on ui other cas no. |
68480-08-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















